Plipastatin
Description
Contextualization within Bacillus Secondary Metabolites
The genus Bacillus, particularly species like B. subtilis, B. amyloliquefaciens, and B. cereus, are well-regarded as prolific producers of a diverse array of secondary metabolites with significant biological activities. nih.govnih.govmdpi.com These metabolites are broadly classified based on their chemical structures and biosynthetic pathways into categories such as non-ribosomal peptides (NRPs), polyketides (PKs), ribosomal peptides, and volatile compounds. nih.govencyclopedia.pub
Within this extensive chemical arsenal, cyclic lipopeptides are a major and well-studied class. mdpi.com The lipopeptides produced by Bacillus are primarily grouped into three main families: surfactin (B1297464), iturin, and fengycin (B216660). nih.govplos.org Plipastatin is classified as a member of the fengycin family. nih.govnih.gov While surfactins are known for their strong antibacterial properties and their role in eliciting plant immunity, iturins and fengycins (including plipastatins) are particularly recognized for their potent antifungal activities against filamentous phytopathogens. plos.orgnih.gov The production of these lipopeptides, often in concert, provides the producing Bacillus strains with a competitive advantage in their natural environments. nih.gov
Nomenclature and Historical Structural Distinctions (e.g., relationship with Fengycin)
The history of this compound's nomenclature is intricately linked with that of Fengycin. Both this compound and Fengycin were first described as new families of Bacillus lipopeptides in 1986. nih.gov this compound was initially isolated from Bacillus cereus as an inhibitor of phospholipase A2. asm.orgfunakoshi.co.jp In the same year, Fengycin was reported as a new family of lipopeptides from Bacillus subtilis. nih.gov
For decades, a degree of confusion and debate existed regarding the exact structural relationship between this compound and Fengycin. nih.gov Both are cyclic lipodecapeptides with nearly identical amino acid compositions and a linked β-hydroxy fatty acid. asm.orgbiotechnologia-journal.org The primary distinction was thought to lie in the stereochemistry of the tyrosine residues at positions 3 and 9 of the peptide chain. nih.gov In this compound, these were identified as L-Tyr at position 3 and D-Tyr at position 9, while in Fengycin, the configuration was believed to be the reverse (D-Tyr at position 3 and L-Tyr at position 9). nih.govbioinformation.net
Structure
2D Structure
Properties
IUPAC Name |
5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJDWBMJMRDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H110N12O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103651-09-8 | |
| Record name | Plipastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103651098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Historical Perspectives on Plipastatin Discovery and Characterization
Initial Characterization and Concurrent Findings in Academic Literature
Plipastatin was originally isolated from Bacillus cereus BMG302-fF67 as an inhibitor of the enzyme phospholipase A2. nih.gov Concurrently, a very similar group of lipopeptides known as fengycins were also being studied. This led to some initial confusion in the literature, with the terms this compound and Fengycin (B216660) sometimes used interchangeably. researchgate.net However, detailed structural analysis revealed a key difference between the two compounds.
The structure of this compound consists of a peptide ring of eight amino acids and a decapeptide chain linked to a β-hydroxy fatty acid chain that can vary in length from 14 to 19 carbons. nih.gov The peptide moiety is synthesized non-ribosomally by a large enzyme complex encoded by the ppsABCDE operon. nih.govresearchgate.net
The primary distinction between this compound and Fengycin lies in the stereochemistry of the tyrosine amino acids at positions 3 and 9 of the peptide chain. In this compound, these are L-Tyr and D-Tyr, respectively, while in Fengycin, the configuration is reversed. nih.gov This seemingly minor structural variance is significant and is determined by the specific gene sequence in the producing organism; the ppsD gene in the this compound operon encodes the D-tyrosine, whereas the fenB gene in the Fengycin operon is responsible for this placement at an earlier position. biotechnologia-journal.org
| Characteristic | Description | Source |
|---|---|---|
| Compound Family | Lipopeptide (Fengycin family) | nih.gov |
| Producing Organisms | Bacillus subtilis, Bacillus cereus | nih.govnih.gov |
| Biosynthesis | Non-ribosomal peptide synthetase (NRPS) encoded by the ppsABCDE operon. | nih.govresearchgate.net |
| Core Structure | A decapeptide chain linked to a β-hydroxy fatty acid (C14-C19). nih.gov | nih.gov |
| Peptide Sequence | L-Glu – D-Orn – L-Tyr – D-Thr – L-Glu – D-Ala – L-Pro –L-Gln – D-Tyr – L-Ile | nih.gov |
| Distinguishing Feature from Fengycin | The enantiomers of the amino acids at positions 3 and 9 are L-Tyr and D-Tyr, respectively, which is the reverse of the configuration found in Fengycin. nih.gov | nih.gov |
Early Isolation Methodologies in Research Settings
The initial methods for isolating this compound from bacterial cultures were multi-step processes designed to separate the lipopeptide from the culture medium and other metabolic byproducts. scispace.comsci-hub.cat These early methodologies laid the groundwork for more refined purification techniques developed later.
The general procedure began with the cultivation of a this compound-producing Bacillus strain in a suitable liquid medium, such as ACS medium. scispace.com Following incubation, the process involved several key stages:
Acid Precipitation : The pH of the culture supernatant was lowered to 2.0 using a strong acid like HCl. This causes the lipopeptides, including this compound, to precipitate out of the solution. scispace.comsci-hub.cat
Collection and Extraction : The precipitate was collected by centrifugation. This solid material was then extracted with an organic solvent, typically methanol or 95% ethanol (B145695), to dissolve the lipopeptides. scispace.comsci-hub.cat
Charcoal Adsorption : The ethanol extract was often mixed with activated charcoal. The this compound adsorbs to the charcoal, which is then filtered and washed with a specific solvent mixture (e.g., chloroform-methanol-water) to elute the compound. sci-hub.cat
Chromatographic Purification : The final and most crucial step involved purification using chromatography. Early methods relied on techniques like gel filtration chromatography (e.g., Sephadex LH-20) and, most effectively, reversed-phase high-performance liquid chromatography (RP-HPLC). scispace.comnih.gov RP-HPLC separates compounds based on their hydrophobicity, allowing for the isolation of pure this compound, which can be detected by monitoring the column eluate at a wavelength of 205 nm. scispace.comsci-hub.cat
| Step | Procedure | Purpose | Source |
|---|---|---|---|
| 1. Fermentation | Cultivation of Bacillus sp. in liquid medium (e.g., ACS medium) for several days. | To allow the bacteria to produce and secrete this compound into the medium. | scispace.com |
| 2. Acid Precipitation | The cell-free supernatant is acidified to pH 2.0. | To precipitate the lipopeptides from the aqueous solution. | scispace.comsci-hub.cat |
| 3. Centrifugation & Extraction | The precipitate is collected via centrifugation and extracted with methanol or ethanol. | To separate the precipitate from the supernatant and dissolve the this compound. | scispace.comsci-hub.cat |
| 4. Purification | The extract is further purified using methods like charcoal treatment followed by preparative RP-HPLC. | To isolate this compound from other co-extracted compounds, yielding a pure substance. | scispace.comsci-hub.cat |
Genetics and Biosynthesis of Plipastatin
Non-Ribosomal Peptide Synthetase (NRPS) Complex Architecture
The biosynthesis of Plipastatin is a prime example of an assembly-line-like process orchestrated by a series of large, multimodular enzymes. This enzymatic machinery is encoded by a specific gene cluster and is characterized by a precise arrangement of functional domains that work in concert to build the final molecule.
The genetic blueprint for this compound synthesis is contained within a large, 38.4 kb operon known as the ppsABCDE gene cluster. acs.orgresearchgate.netnih.gov This cluster directs the synthesis of five distinct, yet interconnected, multimodular enzymes: PpsA, PpsB, PpsC, PpsD, and PpsE. frontiersin.orgnih.gov These enzymes function as a single, co-linear assembly line, with the order of the genes (ppsA through ppsE) corresponding to the sequence of enzymatic steps in the biosynthetic pathway. frontiersin.org
The entire complex comprises ten modules, each responsible for the incorporation of a single amino acid into the growing peptide chain. acs.orgscispace.com The distribution of these modules among the five synthetase enzymes is highly specific. frontiersin.orgresearchgate.net
Table 1: The ppsABCDE Gene Cluster and its Encoded Enzymes
| Gene | Encoded Enzyme | Size (kDa) | Number of Modules |
|---|---|---|---|
| ppsA | PpsA | 289 | 2 |
| ppsB | PpsB | 290 | 2 |
| ppsC | PpsC | 287 | 2 |
| ppsD | PpsD | 407 | 3 |
| ppsE | PpsE | 145 | 1 |
This table details the components of the this compound synthetase complex as encoded by the ppsABCDE gene cluster. Data sourced from multiple studies. acs.orgresearchgate.netnih.govresearchgate.net
Each module within the NRPS complex contains a set of core catalytic domains that perform the fundamental steps of peptide synthesis. acs.orgbiorxiv.orgnih.gov The precise, repeated action of these domains across the ten modules ensures the accurate construction of the this compound peptide backbone.
Adenylation (A) Domain: This domain acts as the "gatekeeper" for substrate selection. It specifically recognizes and activates a single amino acid monomer by consuming an ATP molecule to form an aminoacyl-adenylate intermediate. acs.orgnih.gov
Thiolation (T) Domain: Also known as a Peptidyl Carrier Protein (PCP), this domain functions as a robotic arm. It covalently attaches the activated amino acid from the A-domain to its prosthetic 4'-phosphopantetheine (B1211885) (Ppant) group via a thioester bond. The T-domain then shuttles the bound substrate to other catalytic domains. acs.orgnih.gov
Condensation (C) Domain: This domain is the peptide bond-forming catalyst. It orchestrates the reaction between the amino acid held by its module's T-domain (the acceptor) and the growing peptide chain tethered to the T-domain of the preceding module (the donor). acs.orgoup.com
In addition to these core domains, some modules contain an Epimerization (E) domain , which is responsible for converting specific L-amino acids into their D-isomers, a common feature in non-ribosomal peptides that confers resistance to proteolysis. oup.comuniprot.org
Table 2: Core Functional Domains of the this compound NRPS
| Domain | Abbreviation | Function |
|---|---|---|
| Adenylation | A | Selects and activates a specific amino acid using ATP. |
| Thiolation | T (or PCP) | Covalently binds and transports the activated amino acid. |
| Condensation | C | Catalyzes the formation of peptide bonds between amino acids. |
This table summarizes the functions of the essential domains found within each module of the Non-Ribosomal Peptide Synthetase complex. acs.orgnih.govoup.com
Because the this compound NRPS is composed of five separate proteins (PpsA-E), a mechanism is required to ensure they assemble in the correct order and facilitate the transfer of the growing peptide chain between them. This crucial role is performed by specialized docking domains known as Communication-mediating (COM) domains. frontiersin.orgnih.gov
These domains exist as compatible pairs: a donor (COM-D) domain located at the C-terminus of one NRPS subunit and an acceptor (COM-A) domain at the N-terminus of the subsequent subunit. nih.gov The specific interaction between a COM-D and a COM-A domain ensures the correct sequential docking of PpsA to PpsB, PpsB to PpsC, and so on. frontiersin.orgnih.gov This selective protein-protein interaction is fundamental to the fidelity of the entire biosynthetic process, preventing incorrect assembly and ensuring the production of the full-length this compound molecule. frontiersin.orgnih.gov Research has demonstrated that altering these COM domains can disrupt the natural assembly line, leading to the production of novel peptide structures. frontiersin.orgresearchgate.net
Precursor Supply and Loading Mechanisms
The synthesis of this compound is dependent on the availability of its constituent building blocks: ten amino acids and a single fatty acid chain. The NRPS machinery has dedicated mechanisms to select and load these precursors onto the enzymatic assembly line.
The pathway for each amino acid begins at its corresponding A-domain within one of the ten NRPS modules. nih.govoup.com The A-domain selects its cognate amino acid from the cellular pool and, in an ATP-dependent reaction, activates it. acs.org The activated amino acid is then transferred to the T-domain of the same module. acs.org
A critical prerequisite for this process is the post-translational modification of the NRPS enzymes themselves. The T-domains are initially synthesized in an inactive "apo" form. They are converted to the active "holo" form by a 4'-phosphopantetheinyl transferase (PPTase), an enzyme encoded by a separate gene such as sfp or lpa-8. nih.govnih.govnih.gov This enzyme transfers the 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on each T-domain, rendering it capable of carrying the amino acid substrates. nih.gov The sequence of amino acids incorporated into this compound is l-Glu-d-Orn-l-Tyr-d-Thr-l-Glu-d-Val/Ala-l-Pro-l-Gln-d-Tyr-l-Ile. acs.orgnih.gov
This compound's identity as a lipopeptide is defined by the β-hydroxy fatty acid chain attached to its N-terminus. frontiersin.orgplos.org This lipid component is integrated at the very beginning of the biosynthetic assembly line. The first module of the PpsA enzyme contains a specialized condensation domain that functions as an initiation domain. oup.com Instead of catalyzing a peptide bond between two amino acids, this starting C-domain recognizes and attaches a pre-synthesized β-hydroxy fatty acid to the first amino acid of the sequence, L-Glutamic acid. oup.com The fatty acid chains themselves can vary in length, typically from 14 to 19 carbons, which results in a family of closely related this compound molecules. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| ATP (Adenosine triphosphate) |
| L-Glutamic acid |
| D-Ornithine |
| L-Tyrosine |
| D-Threonine |
| D-Alanine |
| L-Proline |
| L-Glutamine |
| D-Tyrosine |
| L-Isoleucine |
| L-Valine |
| Coenzyme A |
Role of 4′-Phosphopantetheinyl Transferase in NRPS Holoenzyme Formation
The biosynthesis of this compound, like other non-ribosomally synthesized peptides, is dependent on the post-translational modification of the non-ribosomal peptide synthetase (NRPS) enzymes. researchgate.net These large, modular enzymes are synthesized as inactive apo-enzymes. nih.gov Their activation into functional holo-enzymes requires the action of a 4′-phosphopantetheinyl transferase (PPTase). researchgate.netnih.gov
In Bacillus subtilis, the PPTase responsible for this activation is encoded by the sfp gene. researchgate.netnih.govasm.org This enzyme catalyzes the transfer of a 4′-phosphopantetheinyl (Ppant) moiety from a coenzyme A (CoA) donor to a conserved serine residue within the peptidyl carrier protein (PCP) or thiolation (T) domains of each NRPS module. researchgate.netuni-goettingen.deuniprot.org This covalent modification converts the inactive apo-PCP domains into their active holo-forms, which are then capable of covalently binding the activated amino acid substrates for peptide synthesis. researchgate.netijcmas.com
The significance of this activation step is highlighted by the model organism Bacillus subtilis strain 168. While this strain possesses the complete pps operon required for this compound synthesis, it is naturally unable to produce the lipopeptide. researchgate.netijcmas.com This inability is due to a natural mutation that results in a truncated, inactive version of the Sfp enzyme. researchgate.netasm.orguni-goettingen.de The introduction of a functional sfp gene into this strain restores the production of this compound, demonstrating that Sfp is essential for the biosynthesis of both this compound and the lipopeptide surfactin (B1297464). nih.govasm.orgnih.gov The Sfp enzyme is therefore a crucial component, acting as a master switch that enables the entire NRPS assembly line to become catalytically competent. nih.gov
| Gene/Enzyme | Function in this compound Biosynthesis | Organism/Strain Context |
| sfp (or lpa-8) | Encodes the 4′-phosphopantetheinyl transferase (PPTase) enzyme. asm.orguni-goettingen.denih.govwikigenes.org | Found in various Bacillus subtilis strains. nih.gov |
| Sfp (PPTase) | Transfers the 4′-phosphopantetheinyl moiety from CoA to the apo-NRPS enzymes. researchgate.netuniprot.orgdrugbank.com | Activates the Pps synthetases, converting them into functional holo-enzymes. nih.govijcmas.com |
| Apo-NRPS (pps gene products) | The inactive, newly translated form of the this compound synthetase enzymes. | Cannot perform peptide synthesis until activated. nih.gov |
| Holo-NRPS (pps gene products) | The active form of the this compound synthetase enzymes, post-translationally modified by Sfp. | Capable of binding amino acids and catalyzing peptide bond formation. researchgate.netijcmas.com |
Enzymatic Assembly Line Progression and Macrocyclization
The synthesis of the this compound decapeptide is performed by a large multienzyme complex composed of five distinct non-ribosomal peptide synthetases (NRPSs): PpsA, PpsB, PpsC, PpsD, and PpsE. researchgate.netresearchgate.net These are encoded by the polycistronic ppsABCDE operon. nih.govresearchgate.net The enzymatic assembly line follows a co-linear model, where the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide product. frontiersin.orgfrontiersin.org
The process begins with the initiation module, which links a β-hydroxy fatty acid to the first amino acid, glutamic acid. frontiersin.org The growing peptide chain is then sequentially elongated through the coordinated action of the ten modules distributed across the five synthetases. researchgate.netfrontiersin.org Each elongation module is responsible for the recognition, activation (via an adenylation or A-domain), and incorporation of a specific amino acid onto the growing chain, which is tethered to the thiolation (T) domains. frontiersin.orgfrontiersin.org The condensation (C) domain of each module catalyzes the peptide bond formation between the upstream peptide and the newly incorporated amino acid. frontiersin.org
The this compound synthetase complex is organized as follows:
PpsA : Incorporates the first two amino acids (Glu, Orn). researchgate.netfrontiersin.org
PpsB : Incorporates the next two amino acids (Tyr, Thr). researchgate.netfrontiersin.org
PpsC : Adds the following two amino acids (Glu, Ala/Val). researchgate.netfrontiersin.org
PpsD : Incorporates the subsequent three amino acids (Pro, Gln, Tyr). researchgate.netfrontiersin.orgnih.gov
PpsE : Adds the final amino acid (Ile). researchgate.netfrontiersin.org
The final step in the biosynthesis is the release and macrocyclization of the linear lipopeptide precursor. This crucial reaction is catalyzed by a thioesterase (TE) domain located at the C-terminus of the final NRPS module, PpsD. researchgate.netresearchgate.net The TE domain cleaves the thioester bond that links the completed decapeptide to the synthetase. frontiersin.org It then facilitates an intramolecular esterification reaction, forming a lactone ring between the carboxyl group of the C-terminal isoleucine (Ile10) and the hydroxyl group of the tyrosine at position 3 (Tyr3). vulcanchem.commdpi.com This cyclization results in the mature, biologically active this compound molecule. frontiersin.orgresearchgate.net
| Synthetase | Modules | Amino Acid Incorporated | Key Domains/Function |
| PpsA | 2 | 1. L-Glu2. D-Orn | Contains the starter C-domain for fatty acid attachment. researchgate.netfrontiersin.orgfrontiersin.org |
| PpsB | 2 | 3. L-Tyr4. D-Thr | Elongation of the peptide chain. researchgate.netfrontiersin.org |
| PpsC | 2 | 5. L-Glu6. D-Ala/Val | Elongation of the peptide chain. researchgate.netfrontiersin.org |
| PpsD | 3 | 7. L-Pro8. L-Gln9. D-Tyr | Elongation and final amino acid incorporation before cyclization. researchgate.netfrontiersin.orgnih.gov |
| PpsE | 1 | 10. L-Ile | Contains the terminal Thioesterase (TE) domain for macrocyclization and release. researchgate.netfrontiersin.orgresearchgate.net |
Elucidation of Plipastatin S Molecular and Cellular Mechanisms of Action
Interactions with Microbial Cell Structures
Plipastatin's primary mode of action against fungi involves the physical disruption of cellular structures essential for viability and growth. biorxiv.org This interaction is multifaceted, targeting both the cell wall and the underlying plasma membrane, as well as the internal cytoskeleton.
This compound exhibits a strong capacity to disrupt the integrity of fungal cell walls and membranes. biorxiv.orgresearchgate.net Studies have shown that this compound can cause significant morphological changes to fungal hyphae, including the formation of gaps in the cell wall and severe damage to the plasma membrane. nih.govresearchgate.net This perturbation leads to the leakage of cellular contents and ultimately cell death. biorxiv.org The amphiphilic nature of this compound, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, is believed to facilitate its interaction with and insertion into the lipid bilayer of the fungal cell membrane, leading to pore formation and increased permeability. researchgate.netasm.org Transmission electron microscopy has revealed that treatment with this compound results in the plasma membrane separating from the cell wall and the appearance of large gaps in the cell wall of filamentous fungi like Fusarium graminearum. nih.govresearchgate.net This structural damage is a key component of its antifungal activity.
Beyond its effects on the cell envelope, this compound has been shown to disrupt the fungal cytoskeleton. researchgate.net The cytoskeleton plays a critical role in maintaining cell shape, enabling intracellular transport, and facilitating cell division. Research on Fusarium oxysporum f. sp. cucumerinum has demonstrated that plipastatins can lead to the breakage of the cytoskeleton in hyphae. researchgate.netdtu.dk This disruption contributes to the observed morphological abnormalities in treated fungi, such as distortion and conglobation of hyphae. nih.gov Time-lapse imaging has illustrated that this compound causes conglobation in young hyphae and at the tips of branches, indicating interference with normal growth and development processes that are dependent on a functional cytoskeleton. nih.govresearchgate.net
Enzymatic Inhibition Profiles
In addition to direct physical damage to fungal cells, this compound also exerts its effects through the inhibition of specific enzymes that are crucial for fungal physiology and pathogenesis.
A significant and well-documented mechanism of this compound's action is the inhibition of phospholipase A2 (PLA2). nih.govbioinformation.netresearchgate.net PLA2s are enzymes that hydrolyze phospholipids (B1166683) at the sn-2 position, releasing fatty acids and lysophospholipids. These enzymes are involved in various cellular processes, including membrane remodeling and signal transduction. This compound A1 has been shown to inhibit phospholipase A2 with an IC50 value of 2.9 μM. funakoshi.co.jp It also demonstrates inhibitory activity against phospholipase C and D. funakoshi.co.jp The inhibition of PLA2 by this compound disrupts the integrity and function of fungal membranes, contributing to its antifungal effect. researchgate.net This enzymatic inhibition is considered a key aspect of its bioactivity against various filamentous fungi. researchgate.net
Modulation of Host Biological Processes (Mechanistic Investigations)
This compound's influence extends beyond direct antimicrobial action; it can also modulate the biological processes of host organisms, particularly plants, to enhance their defense mechanisms.
This compound has been identified as a signaling molecule that can induce systemic resistance (ISR) in plants, a state of enhanced defensive capacity against a broad range of pathogens. funakoshi.co.jpmdpi.com When recognized by plant cells, lipopeptides like this compound can trigger a cascade of defense responses. nih.gov Research indicates that this compound, often in conjunction with another lipopeptide, surfactin (B1297464), can elicit ISR in plants such as tomato and bean. funakoshi.co.jpbiorxiv.org While surfactin and another lipopeptide, mycosubtilin, have been shown to stimulate both early signaling pathways and the expression of defense genes in grapevine cells, this compound perception primarily resulted in the activation of early signaling events. nih.gov This suggests that different lipopeptides may activate distinct patterns of defense responses. The induction of ISR by this compound is a crucial mechanism for its role as a biocontrol agent, as it primes the plant to better defend itself against subsequent pathogen attacks. nih.gov
Interaction with Cellular Lipid Structures and Membrane Dynamics
Plipastatins, as members of the fengycin (B216660) family of cyclic lipopeptides, exert their biological activity primarily through direct interaction with the cellular membranes of target organisms, particularly fungi. mdpi.commdpi.com Their amphiphilic nature, consisting of a hydrophilic peptide ring and a lipophilic β-hydroxy fatty acid tail, facilitates their insertion into and disruption of the lipid bilayer, which is a critical step in their mechanism of action. plos.orgnih.gov The precise interaction is complex, involving a combination of electrostatic, hydrophobic, and topological factors between the lipopeptide and the membrane components. researchgate.net
Research indicates that the efficacy of this compound is significantly influenced by the specific composition of the target membrane, including the types of phospholipids and the concentration of sterols. plos.org The structural characteristics of this compound itself, such as the length of its fatty acid tail and the specific amino acids in its peptide cycle, are vitally important for its activity. plos.org For instance, this compound A possesses a longer fatty acid chain (n=16) compared to other lipopeptides like iturin A (n=14), which may influence its affinity and interaction with fungal membranes. plos.org
One of the primary molecular targets of this compound is believed to be phospholipase A2 (PLA2), an enzyme crucial for membrane homeostasis and signaling. researchgate.net Inhibition of PLA2, along with phospholipases C and D, disrupts membrane integrity and function. funakoshi.co.jp This inhibition is thought to be a key mechanism leading to the formation of pores or ion channels in the membrane. researchgate.netfunakoshi.co.jp
Microscopic analyses have provided visual evidence of this compound's effects on fungal cells. Transmission electron microscopy (TEM) of Fusarium oxysporum and Fusarium graminearum treated with plipastatins revealed severe morphological damage. mdpi.complos.org Observations include the disruption of the cell wall, the plasma membrane, and the cytoskeleton. mdpi.com In F. graminearum, treatment resulted in the plasma membrane becoming detached and fragmented from the cell wall, the appearance of large gaps, and significant vacuolation within the cytoplasm. plos.org This damage leads to the leakage of intracellular contents and ultimately, cell death. mdpi.complos.org
Table 1: Inhibitory Activity of this compound A1 on Phospholipases
| Target Enzyme | IC50 Value |
|---|---|
| Phospholipase A2 | 2.9 µM |
| Phospholipase C | 1.3 µM |
| Phospholipase D | 1.4 µM |
Data sourced from Funakoshi Co., Ltd. funakoshi.co.jp
Quorum Sensing System Inhibition in Pathogenic Bacteria
Beyond its direct action on cell membranes, this compound demonstrates a more subtle mechanism of action by interfering with bacterial communication, a process known as quorum sensing (QS). mdpi.com Quorum sensing is a cell-density-dependent signaling system that allows bacteria to coordinate gene expression for collective behaviors such as biofilm formation, virulence factor production, and motility. nih.govspringermedizin.demdpi.com By disrupting these communication pathways, quorum sensing inhibitors (QSIs) can attenuate bacterial pathogenicity without directly killing the bacteria, offering an alternative strategy to combat infections. nih.govspringermedizin.de
This compound has been identified as an effective inhibitor of the accessory gene regulator (Agr) quorum sensing system in Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com The Agr system is a pivotal regulator in S. aureus, controlling the transition from a colonizing (adhesive) phenotype to an invasive, toxin-producing state. nih.gov It operates through the secretion and detection of autoinducing peptides (AIPs). nih.govbiorxiv.org Research has shown that this compound can effectively block this system, which is crucial for its ability to eradicate colonized MRSA from the gastrointestinal tract. mdpi.com
The inhibition of the Agr system by plipastatins, often produced by probiotic species like Bacillus subtilis, leads to a significant reduction in biofilm formation by S. aureus. mdpi.comnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from the host immune system and antibiotics. By interfering with the QS signals needed to establish and maintain these biofilms, this compound can disrupt this protective lifestyle. nih.gov This quorum sensing interference (QSI) is considered a key mechanism behind the antibiofilm activity of certain Bacillus subtilis strains against pathogenic staphylococci. nih.govbiorxiv.org
Spectrum of Biological Activities: a Mechanistic Research Focus
Antifungal Activities Against Filamentous Fungi
Plipastatins are renowned for their potent antifungal activity, particularly against filamentous fungi. researchgate.netmdpi.com This activity is a key area of research, with studies consistently demonstrating their efficacy in inhibiting the growth of various fungal species. The mechanism of action is primarily attributed to the disruption of the fungal cell membrane's integrity. mdpi.comresearchgate.net Plipastatins are believed to inhibit phospholipase A2 and form pores in the fungal membranes, leading to altered morphology and cell wall damage. mdpi.comresearchgate.netplos.org This disruption causes leakage of intracellular components and ultimately results in cell death. mdpi.com
Specificity Against Key Phytopathogens
A significant focus of plipastatin research has been on its effectiveness against phytopathogenic fungi, which are responsible for substantial crop losses worldwide. This compound has demonstrated strong inhibitory action against several key plant pathogens. biorxiv.orgoup.comoup.combiorxiv.org
Notably, this compound exhibits potent activity against various species of Fusarium, a genus of filamentous fungi that causes diseases like Fusarium wilt and head blight in economically important crops. biorxiv.orgoup.comoup.combiorxiv.org Studies have shown that this compound can disrupt the cell walls, membranes, and cytoskeleton of Fusarium oxysporum hyphae. mdpi.com Furthermore, research indicates that different variants of this compound can have species-specific inhibitory effects on Fusarium. For instance, some variants are reported to be more effective against Fusarium graminearum than Fusarium oxysporum, while others show activity against both. biorxiv.orgoup.com
Besides Fusarium, this compound has also been shown to be effective against Botrytis cinerea, the causative agent of gray mold disease in a wide range of plants. The antifungal action against these pathogens highlights the potential of this compound as a biocontrol agent in agriculture.
Table 1: Antifungal Activity of this compound Against Key Phytopathogens
| Phytopathogen | Disease Caused | Reference |
|---|---|---|
| Fusarium oxysporum | Fusarium wilt | mdpi.combiorxiv.orgoup.com |
| Fusarium graminearum | Fusarium head blight | biorxiv.orgoup.com |
| Botrytis cinerea | Gray mold |
Comparative Antifungal Efficacy of Analogues
The antifungal efficacy can vary between different analogues of this compound and related lipopeptides. This compound itself is part of the broader fengycin (B216660) family of lipopeptides. frontiersin.org
Research comparing different lipopeptides has shown that iturin A can be more effective than this compound A at lower concentrations against Fusarium graminearum, with minimal inhibitory concentrations (MIC) of 50 µg/ml and 100 µg/ml, respectively. plos.org Within the fengycin family, variations in the fatty acid chain and amino acid sequence can influence antifungal strength. For example, one study noted that C14-fengycin B exhibited weaker antifungal activity compared to other fengycin variants.
Antibacterial Activities and Underlying Mechanisms
While primarily known for its antifungal properties, this compound also exhibits antibacterial activity. frontiersin.orgfrontiersin.org The primary mechanism of action against bacteria, similar to its effect on fungi, is believed to be the disruption of the cell membrane. frontiersin.org
Effects on Gram-Positive Bacterial Membranes
This compound has demonstrated inhibitory activity against Gram-positive bacteria. mdpi.comgoogle.com The lipophilic fatty acid tail of the this compound molecule is thought to insert into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death. This mode of action is characteristic of many lipopeptide antibiotics.
Broader Spectrum Antibacterial Potentials
Some studies suggest that the antibacterial spectrum of this compound may extend beyond Gram-positive bacteria to include some Gram-negative species. mdpi.com For instance, one report indicated that this compound inhibited the growth of Pseudomonas aeruginosa and Escherichia coli. mdpi.com However, the activity against Gram-negative bacteria is generally considered to be less potent than against Gram-positive bacteria and fungi. The outer membrane of Gram-negative bacteria often presents a more significant barrier to the entry of antimicrobial compounds. Further research into novel this compound analogues has shown that they can inhibit both Gram-positive and Gram-negative bacteria. frontiersin.org
Antioxidant and Antiradical Capabilities of Plipastatins
Recent research has unveiled another dimension to the biological profile of plipastatins: their antioxidant and antiradical capabilities. researchgate.netnih.govfrontiersin.orgnih.govmdpi.com A 2022 study systematically investigated the antioxidant potential of purified this compound and found it to be a more effective antioxidant compared to other lipopeptides like surfactin (B1297464) and mycosubtilin. nih.govfrontiersin.orgnih.gov
Table 2: Radical Scavenging Activity of this compound
| Radical | Scavenging Effect (%) at 250 mg/L | Reference |
|---|---|---|
| Superoxide anion (O₂⁻) | 21% | nih.govnih.gov |
| Hydroxyl radical (HO·) | 59% | nih.govnih.gov |
Role in Inter-Species Microbial Dynamics: A Mechanistic Research Focus
This compound, a lipopeptide produced by various Bacillus species, plays a significant role in mediating complex interactions within microbial communities. Its influence extends beyond simple antagonism, shaping the social dynamics and structure of both single-species populations and diverse microbiomes. Research into the mechanistic underpinnings of these interactions has revealed this compound's function as a shareable resource, influencing competitive and cooperative behaviors that are critical for survival and dominance in intricate ecological niches.
"Public Goods" Dynamics in Bacillus Communities
In the competitive microbial world, the production of secondary metabolites like this compound can be metabolically costly for the producing organism. However, these molecules can benefit the entire community, leading to a phenomenon known as "public goods" dynamics. biorxiv.org this compound, with its potent antifungal properties, exemplifies this concept within Bacillus subtilis populations, particularly in their interactions with pathogenic fungi such as Fusarium oxysporum. nih.govnih.gov
The core of this dynamic lies in the fact that not all B. subtilis isolates within a given environment can produce this compound. biorxiv.orgnih.gov Some isolates may lack the necessary biosynthetic gene cluster. nih.govnih.gov Despite this, non-producing strains can still benefit from the protective antifungal shield created by their this compound-producing counterparts. nih.govresearchgate.net This shared protection makes this compound a "public good." biorxiv.orgnih.gov
Research has demonstrated that the protective effect of this compound is density-dependent. nih.govnih.govresearchgate.net The survival of a mixed community of producer and non-producer B. subtilis strains when challenged by F. oxysporum is contingent on a sufficient density of the producer strain. biorxiv.orgnih.gov In well-mixed liquid cultures, this compound can effectively inhibit fungal growth and protect the entire bacterial population, including the non-producers. nih.gov
However, this cooperative system is vulnerable to exploitation by "cheaters" (the non-producing strains) who gain the benefit of fungal protection without incurring the metabolic cost of production. biorxiv.org This could evolutionarily lead to the out-competition of the producer strain, resulting in a "tragedy of the commons" where the protective trait is lost from the population. biorxiv.orgresearchgate.net
The spatial structure of the environment also plays a critical role in these dynamics. nih.govnih.gov On solid agar (B569324) plates, where B. subtilis and Fusarium are spatially separated initially, the presence of this compound can delay fungal invasion. biorxiv.orgnih.gov However, if the fungus is not completely eradicated, it can eventually invade the B. subtilis colonies, regardless of the proportion of producer strains. biorxiv.orgnih.gov This suggests that this compound may be more effective as a preventative measure against the establishment of fungal pathogens rather than in direct, established competition. nih.gov
**Table 1: Experimental Findings on this compound as a Public Good in *Bacillus subtilis***
Influence on Plant-Associated Microbiome Interactions
The production of this compound by Bacillus subtilis significantly influences the dynamics of the plant-associated microbiome, particularly in the context of plant health and disease. nih.govresearchgate.net Plant-pathogenic fungi like Fusarium species can cause dysbiosis of the plant's microbial community, inhibiting beneficial bacteria. nih.govnih.govresearchgate.net this compound acts as a crucial countermeasure, helping to maintain a healthy microbiome balance. biorxiv.orgnih.gov
The antifungal activity of this compound directly combats these pathogenic fungi, thereby protecting not only its own Bacillus population but also the broader plant-beneficial microbial community. biorxiv.orgnih.gov This protective role is vital for host fitness. biorxiv.orgnih.gov Interestingly, the production of this compound itself can be influenced by interactions with other rhizobacteria. mpg.defrontiersin.org
Metabolic profiling studies have revealed that the co-cultivation of B. subtilis with other rhizobacteria, such as Serratia plymuthica, leads to an increased production of this compound variants. mpg.defrontiersin.org This suggests that inter-species interactions can trigger an enhanced chemical defense response in B. subtilis. These induced metabolites are key drivers of microbial community interactions, shaping the competitive and cooperative landscape of the rhizosphere. frontiersin.org
Table 2: Research Findings on this compound's Influence on Plant-Associated Microbiomes
Structure Activity Relationship Sar Studies and Analogue Design
Core Peptide Structure and β-Hydroxy Fatty Acid Chain Variations
Plipastatin is a cyclic lipodecapeptide, meaning it consists of a ten-amino-acid peptide chain attached to a fatty acid. mdpi.comnih.gov The peptide portion forms a ring structure through an ester bond between the C-terminal amino acid (L-Ile) and the hydroxyl group of the tyrosine residue at position 3 (Tyr3). nih.gov The standard peptide sequence is L-Glu–D-Orn–L-Tyr–D-Thr–L-Glu–D-Ala–L-Pro–L-Gln–D-Tyr–L-Ile. nih.gov
A key feature of plipastatins is the variability of the β-hydroxy fatty acid (β-OH-FA) chain attached to the N-terminus of the peptide. mdpi.comcore.ac.uk This lipid tail can vary in length, typically from 14 to 19 carbon atoms, and can be either saturated or unsaturated. nih.gov This natural diversity gives rise to a family of related compounds. The most common variants, this compound A and this compound B, are distinguished by the amino acid at position 6 of the peptide chain. core.ac.ukfrontiersin.org
| Variant | Amino Acid at Position 6 | Reference |
|---|---|---|
| This compound A | Alanine (Ala) | frontiersin.org |
| This compound B | Valine (Val) | core.ac.uk |
The hydrophobic nature of the fatty acid tail is critical for the antifungal activity of this compound, as it facilitates interaction with and disruption of fungal cell membranes. nih.gov Studies have shown that the length and saturation of this chain influence the compound's biological efficacy. nih.gov
Stereochemical Influences on Biological Activity
This specific arrangement of L- and D-amino acids is crucial for the molecule's three-dimensional structure and its biological activity. The presence of D-amino acids makes the peptide less susceptible to degradation by common proteases, enhancing its stability. rsc.org
The stereochemistry at the tyrosine residues is a defining feature that distinguishes this compound from the closely related fengycin (B216660) family of lipopeptides. nih.govresearchgate.net In this compound, the configuration is L-Tyr at position 3 and D-Tyr at position 9. nih.gov In fengycins, this stereochemistry is reversed. researchgate.net This subtle difference in chirality has been a point of clarification in the scientific literature, with recent studies confirming the distinct nature of these two families based on their stereoisomerism. nih.govfunakoshi.co.jp
Impact of Specific Amino Acid Substitutions on Functional Efficacy
The functional efficacy of this compound is highly dependent on its amino acid composition. Changes to the peptide sequence can significantly alter its biological activity. Research indicates that the antifungal action of this compound is related to its ability to interact with and damage cell membranes. nih.gov The specific amino acid residues contribute to this interaction in distinct ways. For instance, hydrophobic interactions between the tyrosine (Tyr) and isoleucine (Ile) residues and the lipid components of the cell membrane are vital. nih.gov Concurrently, favorable electrostatic interactions occur between the glutamic acid (Glu) and ornithine (Orn) residues and the polar head groups of membrane lipids. nih.gov
Studies involving the supplementation of amino acid precursors during fermentation have demonstrated a direct impact on the production and composition of this compound variants. In a study on a Bacillus subtilis strain engineered to be a this compound mono-producer, the addition of ornithine to the culture medium was found to be essential for detectable this compound production. nih.gov This highlights the critical role of precursor availability in the biosynthesis and final yield of the lipopeptide. Furthermore, such supplementation can alter the relative abundance of different this compound subtypes. nih.gov
Combinatorial Biosynthesis Approaches for Novel Lipopeptide Derivatives
Combinatorial biosynthesis has emerged as a powerful strategy to generate novel this compound analogues by genetically engineering its NRPS assembly line. portlandpress.comtandfonline.com This approach allows for the creation of new chemical entities that are often difficult to produce through traditional chemical synthesis. portlandpress.com By manipulating the genes encoding the NRPS enzymes, researchers can alter the final lipopeptide structure in a controlled manner.
The this compound NRPS is organized into ten distinct modules, each responsible for incorporating a specific amino acid into the growing peptide chain. nih.govresearchgate.net Genetic engineering strategies have focused on deleting entire modules or individual catalytic domains within these modules to produce altered peptide sequences.
Research has shown that deleting a whole module from the this compound NRPS completely inactivates the enzyme complex, halting production. nih.govnih.gov However, the deletion of individual domains within a module can lead to the successful generation of novel derivatives. For example, deleting the adenylation (A) or thiolation (T) domain within module 7 resulted in the truncation of the assembly line and the production of linear hexapeptides. nih.govnih.gov
A particularly noteworthy finding was the occurrence of a unique "module-skipping" event following the deletion of the adenylation domain of module 6 (A6-domain). nih.gov This modification led to the creation of multiple new assembly lines, generating three distinct types of this compound derivatives: pentapeptides, hexapeptides, and octapeptides. nih.gov
| Genetic Modification | Resulting Derivative Structure | Fatty Acid Chain | Reference |
|---|---|---|---|
| Deletion of A/T domain in Module 7 | Linear Hexapeptide (β-OHFA-Glu-Orn-Tyr-Thr-Glu-Ala/Val) | C16-C17 | nih.gov |
| Deletion of A-domain in Module 6 ("Module Skipping") | Linear Pentapeptide (β-OHFA-Glu-Orn-Tyr-Thr-Glu) | C16-C17 | nih.govnih.gov |
| Deletion of A-domain in Module 6 ("Module Skipping") | Linear Hexapeptide (β-OHFA-Glu-Orn-Tyr-Thr-Glu-Ile) | C16-C17 | nih.govnih.gov |
| Deletion of A-domain in Module 6 ("Module Skipping") | Linear Octapeptide (β-OHFA-Glu-Orn-Tyr-Thr-Glu-Gln-Tyr-Ile) | C16-C17 | nih.govnih.gov |
Beyond domain deletions, researchers have successfully created chimeric NRPS systems by combining modules from different lipopeptide pathways. acs.orgresearchgate.net A method known as Seamed Express Assembly Method (SEAM)-combi-Ordered Gene Assembly in Bacillus (OGAB) has been developed to facilitate the shuffling of NRPS modules. acs.org
This technique was demonstrated by creating a combinatorial library of gene clusters by swapping modules between the this compound and gramicidin (B1672133) S NRPS systems. acs.org By mixing and ligating DNA fragments corresponding to different modules, a diverse array of chimeric NRPS pathways was generated in B. subtilis, leading to the production of novel peptides not found in nature. acs.orgresearchgate.net This approach opens up vast possibilities for creating diverse lipopeptide libraries for screening and drug discovery.
The this compound NRPS is composed of five separate protein subunits (PpsA, PpsB, PpsC, PpsD, and PpsE) that must interact correctly to synthesize the final product. core.ac.ukresearchgate.net These interactions are orchestrated by small "communication-mediating" (COM) domains located at the termini of the subunits. researchgate.netnih.gov These domains function as specific pairs of donors and acceptors that ensure the orderly transfer of the growing peptide chain from one subunit to the next. frontiersin.orgportlandpress.com
By engineering these COM domains, it is possible to reprogram the biosynthetic assembly line. core.ac.ukresearchgate.net Studies have shown that altering donor COM domains can effectively abrogate native this compound synthesis and lead to the formation of new products, whereas modifying acceptor domains often has no effect. frontiersin.orgresearchgate.net For example, a single Thr-to-Asp point mutation in the donor COM domain of the PpsB subunit was sufficient to change its interaction specificity, resulting in a new assembly line that produced novel lipopentapeptides. nih.gov Similarly, deleting or swapping entire COM domains has been used to generate a variety of new lipopeptides, including cyclic pentapeptides, linear hexapeptides, and linear heptapeptides, which exhibited antimicrobial activity. core.ac.ukresearchgate.net
| COM Domain Modification Strategy | Resulting Derivative | Fatty Acid Chain | Reference |
|---|---|---|---|
| Thr-to-Asp point mutation in PpsB donor | Cyclic Pentapeptide (β-OHFA-Glu-Orn-Tyr-Thr-Ile) | C13 | researchgate.netnih.gov |
| Deletion of PpsC donor and replacement of PpsC acceptor | Linear Hexapeptide (β-OHFA-Glu-Orn-Tyr-Thr-Glu-Val) | C12 | core.ac.ukresearchgate.net |
| Interchange of PpsB and PpsC COM domains | Linear Heptapeptide (β-OHFA-Glu-Orn-Tyr-Thr-Glu-Ala-Ile) | C13 | frontiersin.org |
Targeted Modifications for Enhanced Chemical Stability
Plipastatins, which belong to the fengycin family of cyclic lipo-depsipeptides, exhibit potent antifungal properties but are hindered by their inherent chemical instability. nih.gov This instability primarily stems from the depsi-bridge, an ester linkage that is susceptible to hydrolysis under both acidic and basic conditions. nih.govresearchgate.net This characteristic poses a significant challenge for their development as therapeutic or agricultural agents. To overcome this limitation, researchers have focused on targeted modifications to create analogues with enhanced chemical robustness without compromising their biological activity.
A key strategy to bolster the stability of the this compound structure involves replacing the chemically labile ester bond with a more resilient amide bond, thereby converting the depsi-peptide into a lactam-bridged cyclopeptide. nih.govtandfonline.com This approach has proven successful in improving the chemical stability of various cyclic peptides. nih.gov
Research Findings on Lactam-Bridged Analogues
In one study, a series of fengycin A analogues were synthesized where the natural depsi-bridge was replaced by an amide linkage. nih.gov These synthetic lactam analogues demonstrated significantly enhanced chemical stability. When subjected to basic conditions (pH 11), the natural fengycin degraded completely within five minutes. In stark contrast, the lactam-bridged analogues remained stable, showing no degradation under the same conditions. nih.govresearchgate.net A similar, albeit less pronounced, enhancement in stability was observed under acidic conditions. nih.gov
Crucially, this structural modification did not negatively impact, and in some cases even enhanced, the biological function of the molecule. Bioassays against the fungus Fusarium graminearum revealed that the synthetic analogues displayed improved antifungal properties compared to the naturally occurring fengycin. nih.gov
Stability of Fengycin A vs. Lactam Analogue under Basic Conditions
| Compound | Condition | Time | Degradation |
|---|---|---|---|
| Natural Fengycin A | pH 11 | 5 min | ~100% |
| Lactam-Bridged Analogue | pH 11 | 5 min | No degradation observed |
Antifungal Activity Against Fusarium graminearum
| Compound | Concentration | Fungal Growth Inhibition |
|---|---|---|
| Control (No Compound) | N/A | 0% |
| Natural Fengycin | 500 µg/mL | Significant Inhibition |
| Synthetic Analogue 17A | 500 µg/mL | Enhanced Inhibition |
| Synthetic Analogue 17B | 500 µg/mL | Enhanced Inhibition |
| Synthetic Analogue 17C | 500 µg/mL | Complete Inhibition |
| Synthetic Analogue 17D | 500 µg/mL | Enhanced Inhibition |
Modifications via Genetic Engineering
Beyond chemical synthesis, genetic engineering of the non-ribosomal peptide synthetase (NRPS) complex that produces this compound offers another avenue for creating novel analogues. nih.govfrontiersin.org By modifying the this compound synthetase, researchers have generated new truncated cyclic and linear peptides. researchgate.net For instance, one study created a new assembly line, ppsABE, which synthesized a novel cyclic pentapeptide. nih.gov This new compound not only had a different structure but also exhibited superior antimicrobial activity against Rhizopus stolonifer and Staphylococcus aureus when compared to the parent this compound. nih.gov While the primary goal of these studies was often the generation of novel bioactivity, the resulting structural changes inherently alter the molecule's chemical properties, including stability.
Antimicrobial Activity of this compound vs. Engineered Analogue
| Compound | Target Organism | Activity Comparison |
|---|---|---|
| This compound | Rhizopus stolonifer | Base activity |
| Cyclic Pentapeptide (from LP7) | Rhizopus stolonifer | Good antifungal activity, better than this compound |
| This compound | Staphylococcus aureus | No significant inhibition zone |
| Cyclic Pentapeptide (from LP7) | Staphylococcus aureus | Significantly larger inhibition zone than this compound producer |
These targeted modifications, particularly the replacement of the depsi-linkage with a lactam bridge, represent a significant step forward in harnessing the therapeutic potential of plipastatins by directly addressing their inherent chemical instability. nih.gov
Advanced Methodologies in Plipastatin Research
Omics-Based Approaches for Biosynthetic Pathway and Metabolite Profiling
The study of plipastatin, a potent antifungal lipopeptide, has been significantly advanced by the application of omics technologies. These approaches provide a comprehensive understanding of the genetic blueprint for this compound synthesis and the resulting metabolic products.
Genomics has been instrumental in identifying and characterizing the this compound biosynthetic gene cluster (BGC). In Bacillus subtilis, the producing organism, this cluster, known as the pps operon, is a large polycistronic gene set (ppsABCDE) responsible for encoding the five non-ribosomal peptide synthetases (NRPSs) that assemble the this compound molecule. researchgate.netfrontiersin.org The pps operon's discovery has been a cornerstone for further research into this compound production and engineering. researchgate.netasm.org For instance, antiSMASH analysis of B. subtilis strains has identified BGCs for various secondary metabolites, including this compound. researchgate.net
Metabolomics, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS), has become a powerful tool for profiling the array of this compound analogues produced by a single strain. nih.govacs.orgbiorxiv.org This technique allows for the detection and relative quantification of different this compound variants, revealing the chemical diversity within a sample. nih.govasm.org For example, metabolic profiling has shown that co-cultivation of Bacillus subtilis with other rhizobacteria can elicit changes in the production of plipastatins. nih.gov Furthermore, untargeted metabolite profiling has been used to investigate the metabolic changes during different developmental stages of fungi, where this compound-related compounds were identified. acs.org The integration of genomics and metabolomics provides a more holistic view, connecting the genetic potential for this compound synthesis with the actual metabolites produced. nih.gov
Recent research has highlighted the power of combining these omics approaches. For example, CRISPR/Cas9 technology has been used to disrupt the surfactin (B1297464) operon in Bacillus subtilis, leading to the enhanced production of plipastatins, including two new analogues identified through a combination of UPLC-ESI-MS/MS and GC-MS. acs.org This demonstrates the utility of integrating genetic engineering with advanced analytical techniques for the discovery and overproduction of novel bioactive compounds. acs.org
High-Resolution Mass Spectrometry for Structural Elucidation of Analogues
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural characterization of this compound and its numerous analogues. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, enabling the determination of elemental compositions and the identification of novel this compound variants. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) plays a crucial role in sequencing the peptide backbone of this compound analogues. nih.govresearchgate.net Through collision-induced dissociation (CID), precursor ions of this compound molecules are fragmented, generating a series of b- and y-type fragment ions that correspond to the amino acid sequence. nih.govresearchgate.net This fragmentation pattern allows for the precise determination of the amino acid composition and order within the cyclic peptide core. nih.gov For instance, ESI-MS/MS analysis has been used to confirm the structures of truncated hexapeptides and linear heptapeptides produced by engineered Bacillus subtilis strains. nih.gov
Matrix-assisted laser desorption/ionization (MALDI)-TOF MS is another powerful technique used for the rapid analysis of this compound production directly from bacterial colonies. pnas.orgbiorxiv.orgpnas.org This method allows for the high-throughput screening of different bacterial strains for their ability to produce this compound and other secondary metabolites. pnas.orgpnas.org Molecular networking, a computational approach that organizes MS/MS data based on spectral similarity, has been effectively used to visualize the diversity of this compound and surfactin analogues produced by different Bacillus subtilis strains. pnas.org This approach facilitates the dereplication of known compounds and the identification of new structural variants. pnas.orgbiorxiv.org
The application of these advanced mass spectrometry techniques has led to the identification of a wide array of this compound analogues that differ in their fatty acid side chains and amino acid compositions. acs.orgjst.go.jp For example, researchers have identified new this compound analogues with varying fatty acid lengths through a combination of UPLC-ESI-MS/MS and GC-MS analyses. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of plipastatins in solution. nih.gov While mass spectrometry provides information about the mass and sequence, NMR provides the three-dimensional structure, including the stereochemistry of the amino acid residues and the conformation of the cyclic peptide backbone. nih.govresearchgate.net
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts of all atoms in the this compound molecule. nih.gov The NOESY experiment is particularly crucial as it provides information about through-space interactions between protons, which is used to calculate inter-proton distances and ultimately determine the 3D structure. nih.gov
A key study utilized ¹H and ¹⁵N NMR to determine the solution structures of plipastatins A and B. nih.govresearchgate.net These two analogues differ only by a single amino acid substitution at position 6 (D-Ala in this compound A and D-Val in this compound B). nih.gov The NMR data revealed that both plipastatins adopt a well-defined structure in solution, stabilized by a type I β-turn involving residues 6-9 and several other hydrogen bonds. nih.govresearchgate.net This detailed structural information provides a molecular basis for understanding their biological activity. nih.gov
While powerful, obtaining high-quality NMR data can be time-consuming and requires significant amounts of pure sample. nih.govresearchgate.net For this reason, it is often used in conjunction with other techniques like mass spectrometry for a comprehensive structural characterization. jst.go.jp
Spectroscopic and Microscopic Techniques for Mechanistic Pathway Analysis
Understanding the mechanistic pathway of this compound's action involves a combination of spectroscopic and microscopic techniques to visualize its effects on fungal cells. These methods provide insights into the molecular interactions and morphological changes induced by the lipopeptide.
Fluorescence microscopy is a key tool for observing the impact of this compound on fungal morphology and cell integrity. researchgate.net By using fluorescent dyes that stain specific cellular components, researchers can visualize changes such as membrane permeabilization, vacuolation, and leakage of cellular contents. researchgate.net For example, studies have shown that this compound A causes vacuolation in the hyphae of Fusarium graminearum. researchgate.net
Transmission electron microscopy (TEM) offers higher resolution imaging, revealing ultrastructural changes within fungal cells upon treatment with this compound. researchgate.net TEM analyses have demonstrated that this compound can cause severe damage to the plasma membrane, leading to its separation from the cell wall and the formation of large gaps. researchgate.net
Mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of metabolites directly in biological samples. nih.gov MALDI-MSI has been used to map the location of this compound within and around Bacillus subtilis biofilms. nih.gov These studies have shown that this compound is secreted into the surrounding agar (B569324), suggesting its role in interacting with other microorganisms in the environment. nih.gov Combining MSI with fluorescence microscopy provides a powerful multimodal approach to correlate the localization of this compound with specific cellular phenotypes and gene expression patterns within a biofilm. nih.gov
While the exact mode of action is still under investigation, it is believed that this compound inhibits fungal phospholipase A2 and forms pores in the fungal membrane. researchgate.net The application of these spectroscopic and microscopic techniques is crucial for further elucidating the precise mechanisms by which this compound exerts its potent antifungal activity. researchgate.netresearchgate.net
Computational Modeling for Enzyme Structure Prediction and Interaction Analysis
Computational modeling has emerged as a valuable tool to complement experimental approaches in this compound research, particularly in understanding the structure and function of the large, multi-domain non-ribosomal peptide synthetases (NRPSs) involved in its biosynthesis. nih.govresearchgate.net
Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the known structure of a homologous protein. nih.govresearchgate.netnih.gov This method has been applied to predict the structure of this compound synthase subunit D (ppsD) from Bacillus subtilis. nih.govresearchgate.netnih.gov The predicted 3D model of ppsD suggested a flexible structure, which is a characteristic of enzymes that need to bind various substrates and cofactors. nih.govnih.gov Such models provide a framework for understanding the enzyme's mechanism and for designing experiments to probe its function. nih.govresearchgate.net
Molecular docking studies can then be used to predict the binding modes of substrates and inhibitors to the modeled enzyme structures. This can help in understanding the substrate specificity of the different domains within the NRPS and in identifying potential lead compounds for the development of novel therapeutic drugs. nih.gov
Furthermore, computational analyses are employed to study the protein-protein interactions between the different subunits of the this compound synthase complex. researchgate.net The interaction between these subunits is mediated by specific communication-mediating (COM) domains. frontiersin.orgresearchgate.net Understanding the compatibility of these COM domains is crucial for engineering hybrid NRPS systems to produce novel lipopeptides. nih.govresearchgate.net For example, studies have shown that mutating key residues in the COM domains can alter the interaction selectivity between NRPS subunits, leading to the production of new this compound analogues. researchgate.net
Strategies for Enhanced Production and Biotechnological Exploration
Genetic Engineering of Producer Strains
Genetic modification of producer strains, primarily Bacillus subtilis, stands as a cornerstone for improving Plipastatin output. nih.govnih.gov These strategies involve the targeted alteration of the organism's genetic makeup to favor the biosynthesis of the desired compound. jmb.or.kr
A key strategy to boost this compound production is to replace its native, often weak and tightly regulated promoter (Ppps), with strong, constitutive promoters. nih.govrjpbcs.com This ensures high-level expression of the this compound biosynthetic gene cluster (pps) throughout the fermentation process. mdpi.comnih.gov
Researchers have successfully swapped the native promoter with various powerful constitutive promoters. For instance, replacing the Ppps promoter with the Pveg promoter from B. subtilis resulted in a nearly five-fold increase in this compound titer, from 15 mg/L to 70 mg/L in the engineered strain. nih.gov Similarly, the use of the strong constitutive promoter P43 to drive the expression of both the pps operon and the essential sfp gene (which encodes the 4'-phosphopantetheinyl transferase required for activating the synthetase enzymes) led to a significant production increase, with titers reaching up to 717 mg/L. mdpi.comnih.gov Other successful examples include the use of the PamyQ promoter from Bacillus amyloliquefaciens and the PrepU promoter from a Staphylococcus aureus plasmid. mdpi.comrjpbcs.com
Table 1: Impact of Promoter Engineering on this compound Production
| Original Promoter | Replacement Promoter | Producer Strain (Engineered) | Fold Increase | Resulting Titer (mg/L) | Reference |
| Ppps | Pveg | B. subtilis BMV11 | ~5x | 70 | nih.gov |
| Ppps | P43 | B. subtilis M-24 | - | 607 | mdpi.com |
| Psfp | P43 | B. subtilis M-24 | - | 717 | mdpi.comnih.gov |
| Ppps | PamyQ | B. subtilis 2504 | - | 452 | rjpbcs.com |
| Ppps | PrepU | B. subtilis BMG03 | - | 507 | rjpbcs.com |
This compound biosynthesis depends on a steady supply of precursor molecules, namely amino acids and fatty acids. mdpi.com Metabolic engineering aims to channel the metabolic flux towards these essential building blocks to prevent them from becoming limiting factors in production.
A successful approach involves overexpressing genes related to fatty acid synthesis. mdpi.com The overexpression of the long-chain fatty acid coenzyme A ligase (LCFA) in B. subtilis more than doubled the this compound yield, increasing the titer from a baseline to 980 mg/L. mdpi.comnih.gov Further enhancements have been achieved by the co-overexpression of genes such as birA, acs, and accACD, which are also involved in the fatty acid synthesis pathway. mdpi.com
The accumulation of this compound within the cell can be toxic and may cause feedback inhibition of its own synthesis. Enhancing the export of the compound from the cell is therefore a critical strategy for improving the net extracellular yield. mdpi.com
Recent research has identified a novel efflux transporter, YoeA, which belongs to the MATE (multidrug and toxic compound extrusion) family, as the major exporter for this compound in B. subtilis. mdpi.comnih.gov The role of YoeA was confirmed through gene knockout and overexpression experiments. The deletion of the yoeA gene resulted in a 70% decrease in this compound production. mdpi.comnih.gov Conversely, overexpressing yoeA led to a 157% increase in the this compound titer, reaching 1233 mg/L. mdpi.comnih.gov This demonstrates that manipulating efflux transporters is a highly effective method for yield enhancement. mdpi.com
The CRISPR/Cas9 system has emerged as a powerful and efficient tool for precise genome editing in Bacillus species, facilitating the rapid construction of engineered strains. nih.govfrontiersin.orgnih.gov This technology has been widely applied to modify the this compound biosynthetic gene cluster (pps) and related pathways.
One major application is the creation of mono-producer strains. B. subtilis often co-produces other lipopeptides like surfactin (B1297464), which complicates downstream processing. Using CRISPR/Cas9, the surfactin operon (srf) was successfully disrupted, redirecting cellular resources towards this compound synthesis and resulting in a yield as high as 1600 mg/L. nih.gov The CRISPR/Cas9 system has also been instrumental in the promoter engineering strategies described earlier, enabling the efficient and markerless replacement of native promoters with stronger, constitutive ones. mdpi.com Furthermore, the technology has proven effective for large-scale genomic modifications, including the complete deletion of the 38 kb pps operon, which is useful for creating chassis strains for other applications. frontiersin.org
Bioprocess Optimization for Improved Fermentation Yields
Alongside genetic strategies, optimizing the fermentation process is crucial for maximizing this compound production. mdpi.comsustainability-directory.com This involves the systematic adjustment of various physical and chemical parameters of the culture environment to create ideal conditions for cell growth and biosynthesis. sustainability-directory.com
Key parameters include the composition of the culture medium, pH, temperature, and aeration. mdpi.comrjpbcs.com A multi-step optimization following genetic engineering has been shown to achieve dramatic increases in yield. For example, after several rounds of genetic modifications—including promoter replacement, precursor pathway engineering, and efflux pump overexpression—a final optimization of the culture medium led to a this compound titer of 2514 mg/L. mdpi.com The optimized medium consisted of 10 g/L L-glutamate, 30 g/L glucose, 2.3 g/L sulfuric acid, 1 g/L potassium hydrogen phosphate, 0.5 g/L potassium chloride, 1.5 g/L magnesium sulfate, and trace metals, with a controlled pH of 7.0–7.2. mdpi.com Physical parameters such as the volumetric oxygen transfer coefficient (kLa) also significantly affect lipopeptide synthesis and must be tailored to the specific requirements of the producer strain. rjpbcs.com
Quorum Sensing System Modulation for Dynamic Regulation
Quorum sensing (QS) is a cell-density-dependent communication system that bacteria use to coordinate gene expression, including the production of secondary metabolites like this compound. researchgate.netacs.orgnih.govmdpi.com Modulating these regulatory systems offers a sophisticated approach for dynamic control over the biosynthetic machinery.
The ComQXPA quorum-sensing system plays a significant role in regulating lipopeptide synthesis in Bacillus. researchgate.netacs.orgnih.gov Researchers have harnessed this system by replacing the native this compound promoter with the QS-controlled promoter PsrfA. researchgate.netacs.orgnih.gov By mutating this promoter to create variants with enhanced activity (e.g., MtPsrfA), a 3.5-fold increase in this compound yield was achieved. researchgate.netacs.orgnih.gov
An even more powerful strategy involved integrating the entire ComQXPA-PsrfA QS circuit from B. amyloliquefaciens into a this compound mono-producing B. subtilis strain. This created a dynamic regulatory system that activates this compound production at high cell density, leading to a record-breaking titer of 3850 mg/L. acs.orgnih.gov Other regulatory genes that interact with QS pathways, such as the pleiotropic regulator degQ and the transition state regulator abrB, have also been targeted. mdpi.commdpi.com Overexpression of degQ positively regulates the pps operon, while deletion of the repressor gene abrB can further elevate production levels. mdpi.comnih.govmdpi.com
Table 2: Summary of Genetic and Regulatory Modifications for Enhanced this compound Production
| Strategy | Target Gene/System | Modification | Impact on Production | Reference |
| Promoter Engineering | Ppps | Replaced with P43 | Increased yield to 607 mg/L | mdpi.com |
| Precursor Engineering | lcfA | Overexpression | Increased yield to 980 mg/L | mdpi.comnih.gov |
| Efflux Pump Engineering | yoeA | Overexpression | Increased yield to 1233 mg/L | mdpi.comnih.gov |
| Gene Cluster Editing | srf operon | CRISPR/Cas9 knockout | Increased yield to 1600 mg/L | nih.gov |
| Regulatory Gene Deletion | abrB | Deletion | Further elevated production to 2060 mg/L (in combined mutant) | mdpi.comnih.gov |
| Quorum Sensing Modulation | ComQXPA-PsrfA | Integration and promoter mutation | Increased yield to 3850 mg/L | acs.orgnih.gov |
Future Research Trajectories and Broader Implications
Unraveling Undiscovered Mechanistic Pathways and Novel Targets
While the antifungal properties of plipastatin are well-documented, the precise molecular mechanisms underpinning its bioactivity remain partially unresolved, presenting a significant avenue for future research. It is widely believed that this compound's primary mode of action involves the inhibition of phospholipase A2, an enzyme crucial for fungal membrane integrity. researchgate.net This interaction is thought to create pores and fundamentally alter the morphology of fungal membranes and cell walls. researchgate.net However, the exact details of this inhibition and the full spectrum of its downstream effects are still unclear. researchgate.net
Future investigations should aim to elucidate these pathways with greater precision. Advanced structural biology techniques could be employed to resolve the high-resolution structure of this compound in complex with its enzymatic targets, providing a definitive map of the binding interactions. Beyond phospholipase A2, research into other potential targets is warranted. The broad biological activities of lipopeptides suggest that they may interact with multiple cellular components. oup.com For instance, some studies suggest this compound may play a role in inhibiting quorum sensing in bacteria like Staphylococcus aureus, pointing towards targets beyond fungal cell wall enzymes. nih.gov Identifying these novel targets could reveal previously unknown vulnerabilities in pathogenic microbes and expand the potential applications of this compound and its derivatives. google.com Furthermore, understanding the mechanisms of resistance in both the producing organisms and the target pathogens is largely an unexplored area that could provide critical insights for developing more robust antimicrobial strategies. oup.com
Exploration of Novel this compound Analogues with Tailored Activities
The modular nature of the Non-Ribosomal Peptide Synthetase (NRPS) machinery that produces this compound offers a fertile ground for generating novel analogues with customized properties. Current time information in Bangalore, IN.mdpi.com Researchers have successfully engineered the this compound biosynthetic pathway to produce new-to-nature lipopeptides. portlandpress.comresearchgate.net These strategies often involve the deletion or substitution of specific domains or entire modules within the NRPS assembly line. portlandpress.com
One key area of focus has been the manipulation of communication-mediating (COM) domains, which are essential for the orderly transfer of the growing peptide chain between the different NRPS subunits (PpsA, PpsB, PpsC, PpsD, and PpsE). Current time information in Bangalore, IN.frontiersin.org By altering these domains, scientists have successfully reprogrammed the biosynthetic machinery. For example, a single point mutation (Thr-to-Asp) in the donor COM domain of the PpsB subunit was sufficient to shift its interaction partner from PpsC to PpsD, leading to the creation of five novel lipopeptides. frontiersin.org Similarly, translocating the PPSE subunit and modifying COM domains has resulted in new assembly lines capable of synthesizing novel cyclic pentapeptides and linear hexapeptides and heptapeptides. nih.gov
These engineered analogues often exhibit different, and sometimes enhanced, biological activities compared to the parent compound. For instance, a novel cyclic pentapeptide generated through subunit translocation showed better antimicrobial activity against Rhizopus stolonifer and Staphylococcus aureus than native this compound. nih.gov The diversification of these structures is critical, as even small changes in the fatty acid chain or the amino acid sequence can significantly impact the biological activity, such as antifungal potency or the ability to promote plant growth. acs.org
Table 1: Engineered this compound Analogues and Their Characteristics
| Engineering Strategy | Resulting Analogue(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thr-to-Asp mutation in PpsB COM domain; Deletion/interchange of COM domains | Cyclic pentapeptide, linear hexapeptide, nonapeptide, heptapeptide, cyclic octapeptide | Successfully reprogrammed the this compound NRPS complex; novel lipopeptides showed antifungal activity. | frontiersin.org |
| Forward movement of PPSE subunit; Replacement of COM domains | Cyclic pentapeptide (C16-18β-OHFA-E-O-cyclo(Y-T-I)), linear hexapeptide, linear heptapeptide | The new cyclic pentapeptide had superior antimicrobial activity against Rhizopus stolonifer and Staphylococcus aureus compared to this compound. | nih.gov |
| Deletion of individual domains (A/T domain) within a module | Various this compound derivatives | Individual domain deletion was a viable strategy to produce novel analogues, though module deletion inactivated the enzyme complex. | acs.org |
| Deletion of domains in this compound-producing NRPS | Novel this compound analogues | All generated analogues retained some level of antimicrobial activity, although production titers were very low. | portlandpress.com |
Ecological Role in Complex Microbial Systems and Environmental Interactions
The functions of this compound extend far beyond simple antibiotic activity; it plays a crucial role in mediating complex interactions within microbial communities. oup.com In natural environments like the soil and rhizosphere, bacteria live in diverse and dynamic communities where chemical communication and warfare are common. frontiersin.orgnih.gov this compound, produced by many Bacillus subtilis isolates, acts as a potent antifungal agent against plant pathogenic fungi such as Fusarium species. oup.comresearchgate.netbiorxiv.org
Interestingly, research has revealed that this compound can function as a "shared good" or public good. oup.comresearchgate.net Not all B. subtilis isolates, even within the same soil sample, can produce the compound. oup.comresearchgate.net Studies have shown that this compound-producing strains can protect nearby non-producing strains from fungal attack, a benefit that is density-dependent. oup.comresearchgate.net This cooperative behavior highlights the importance of the lipopeptide in maintaining the fitness of the species as a whole when competing with fungi.
Furthermore, the production of this compound appears to be influenced by interspecific interactions. Co-cultivation of B. subtilis with other rhizobacteria, such as Serratia plymuthica, has been shown to elicit an increased production of this compound variants. frontiersin.orgnih.gov This suggests that B. subtilis can sense and respond to the presence of other microbes, ramping up the production of defensive compounds. These findings underscore the role of this compound not just as an antibiotic, but as a key mediator of microbial community structure and dynamics, influencing the establishment and maintenance of beneficial plant-microbe interactions. frontiersin.orgrsc.org
Advancements in Synthetic Biology for Lipopeptide Engineering and Diversification
Synthetic biology offers powerful tools to overcome the limitations of natural this compound production, such as low yields in wild-type strains, and to expand its chemical diversity. frontiersin.orgopenaccessjournals.com A primary focus of metabolic engineering has been to rationally design microbial strains for enhanced production. researchgate.net This involves a systems-level approach, combining tools from systems biology, synthetic biology, and evolutionary engineering. openaccessjournals.com
Key strategies for enhancing lipopeptide production include:
Promoter Engineering: The native promoters controlling the this compound biosynthetic operon (ppsABCDE) can be replaced with stronger, more efficient promoters. Current time information in Bangalore, IN.nih.gov For example, replacing the native this compound promoter with a quorum-sensing promoter from Bacillus amyloliquefaciens led to a 3.5-fold increase in yield. acs.org Further mutation of this promoter increased its activity, resulting in the highest reported this compound yield to date at 3,850 mg/L. acs.org
Enhancing Precursor Availability: The production of lipopeptides is metabolically demanding. By deleting competing pathways, more cellular resources can be funneled towards this compound synthesis. Current time information in Bangalore, IN. For instance, disrupting the operon for surfactin (B1297464), another lipopeptide, can divert precursors to the this compound pathway, boosting its production. rsc.orgfrontiersin.org
Gene Cluster Assembly: The biosynthesis of this compound requires not only the 38-kb pps operon but also other genes located elsewhere in the genome, such as sfp (for NRPS activation) and degQ (a regulatory gene). nih.govnih.gov Using a technique called Ordered Gene Assembly in B. subtilis (OGAB), researchers successfully assembled all three gene blocks into a single plasmid. nih.gov This engineered strain produced this compound at levels approximately 10-fold higher than the wild-type. nih.gov
NRPS Re-engineering: As discussed previously, the modular nature of NRPSs is highly amenable to engineering. Current time information in Bangalore, IN. The systematic organization of these megaenzymes allows for the alteration of lipopeptide structures by swapping or deleting domains and modules to create novel compounds. mdpi.com This biocombinatorial approach is a cornerstone of efforts to expand the diversity of microbial-produced lipopeptides. researchgate.net
These advancements in synthetic biology are not only paving the way for the industrial-scale production of this compound but are also enabling the creation of vast libraries of novel analogues for screening and development. Current time information in Bangalore, IN.
Q & A
Q. What experimental methods are commonly used to assess Plipastatin’s antifungal activity?
this compound’s antifungal activity is typically evaluated using in vitro assays such as agar diffusion or broth microdilution. For example, inhibition zones against fungal strains (e.g., Aspergillus spp.) are measured post-incubation. Quantification of minimum inhibitory concentrations (MICs) via spectrophotometric growth curves can validate dose-dependent effects . Standard protocols from the Clinical and Laboratory Standards Institute (CLSI) should guide experimental design to ensure reproducibility.
Q. How is this compound’s enzyme inhibition activity characterized?
Phospholipase inhibition (e.g., PLA2, PLC, PLD) is assessed using fluorometric or colorimetric substrates. For instance, PLA2 activity is measured by monitoring the release of fluorescent fatty acids from synthetic substrates. IC50 values are calculated using dose-response curves, with this compound A1 showing IC50s of 2.9 µM (PLA2), 1.3 µM (PLC), and 1.4 µM (PLD) . Controls should include known inhibitors (e.g., dexamethasone for PLA2) to validate assay specificity.
Q. What are the key steps in isolating and purifying this compound from bacterial cultures?
this compound is extracted from Bacillus spp. cultures using methanol or ethanol, followed by centrifugation to remove cell debris. Crude extracts are purified via reverse-phase HPLC with C18 columns, and fractions are analyzed by LC-MS for molecular weight confirmation (e.g., m/z 1463.71 for this compound A1) . Purity is validated using HPLC-UV (>95% peak area).
Advanced Research Questions
Q. How do genetic modifications in Bacillus subtilis enhance this compound production?
Targeted gene knockout (e.g., ppsB deletion) eliminates competing metabolic pathways, increasing precursor availability for this compound biosynthesis. Heterologous expression of the pps gene cluster in optimized hosts (e.g., B. subtilis 1A751) using Transformation-Associated Recombination (TAR) technology improves yield . Genome-scale metabolic modeling can identify bottlenecks in lipopeptide synthesis.
Q. What mechanisms explain this compound’s role in copper resistance?
Mutations in ppsB (encoding this compound synthase) correlate with enhanced copper tolerance in B. subtilis. Proposed hypotheses include this compound acting as a chalkophore (copper-chelating agent) or altering membrane permeability to reduce intracellular copper accumulation. Experimental validation involves ICP-MS to quantify cellular copper levels in wild-type vs. ppsB knockout strains .
Q. How should researchers address contradictions in this compound’s reported IC50 values across studies?
Discrepancies may arise from variations in assay conditions (e.g., substrate concentration, pH). To resolve this, standardize protocols using reference compounds (e.g., PLA2 inhibitor AR-A014418) and validate results across multiple labs. Statistical analysis (e.g., ANOVA) of triplicate experiments under controlled conditions can identify significant outliers .
Q. What strategies mitigate batch-to-batch variability in synthetic this compound for sensitive assays?
Request peptide content analysis (via amino acid analysis or UV spectroscopy) and TFA removal (<1%) for cell-based assays. Use orthogonal characterization methods (NMR, HRMS) to confirm structural consistency. For in vivo studies, pre-test solubility in PBS or DMSO and adjust concentrations based on LC-MS quantification .
Methodological Considerations
Q. How to design a PICOT framework for studying this compound’s immunomodulatory effects?
- Population : LPS-stimulated B cells or ConA-activated T cells.
- Intervention : this compound treatment (0.1–100 µg/mL).
- Comparison : Untreated cells or dexamethasone control.
- Outcome : Suppression of cytokine release (e.g., IL-2, IFN-γ) measured via ELISA.
- Time : 24–72 hr incubation. This structure ensures testable hypotheses and aligns with literature on this compound’s inhibition of lymphocyte blastogenesis .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50/EC50. Report 95% confidence intervals and perform goodness-of-fit tests (R² > 0.95). For transcriptomic data (e.g., pps cluster expression), apply Benjamini-Hochberg correction to reduce false discovery rates .
Data Reporting & Reproducibility
Q. How to ensure reproducibility in this compound synthesis experiments?
Document all steps in the Supporting Information, including gene cluster sequences (GenBank accession numbers), fermentation conditions (media, temperature), and HPLC gradients. Provide raw NMR spectra (δ in ppm, coupling constants) and MS/MS fragmentation patterns. Reference the MIAME guidelines for omics data .
Q. What are the ethical considerations for publishing negative results in this compound research?
Negative data (e.g., lack of toxicity in murine models) should be reported to avoid publication bias. Use platforms like BioRxiv or journals with dedicated negative results sections. Disclose all conflicts of interest, particularly if using commercial this compound samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
